H-Pro-pro-gly-phe-ser-pro-OH
Description
Contextualization within Peptide Chemistry and Biology
H-Pro-pro-gly-phe-ser-pro-OH is a hexapeptide, meaning it is a short chain composed of six amino acid residues linked by peptide bonds. The "H-" at the N-terminus signifies a free amino group, while the "-OH" at the C-terminus indicates a free carboxyl group. The sequence consists of three proline (Pro) residues, and one each of glycine (B1666218) (Gly), phenylalanine (Phe), and serine (Ser). psu.edu
Peptides are fundamental biological molecules that play a vast array of roles, from acting as hormones and neurotransmitters to functioning as enzymes and antibodies. ekb.eg The specific sequence of amino acids in a peptide dictates its unique three-dimensional structure and, consequently, its biological function. chegg.com The presence of multiple proline residues is noteworthy, as proline's unique cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing its folding and stability. psu.edu
Table 1: Constituent Amino Acids of this compound
| Amino Acid | Abbreviation | Properties |
| Proline | Pro, P | Nonpolar, aliphatic; its cyclic side chain restricts conformational flexibility. psu.edu |
| Glycine | Gly, G | Nonpolar, aliphatic; the simplest amino acid, providing flexibility to the peptide chain. psu.edu |
| Phenylalanine | Phe, F | Nonpolar, aromatic; contributes to hydrophobic interactions. psu.edu |
| Serine | Ser, S | Polar, uncharged; its hydroxyl group can form hydrogen bonds. psu.edu |
Significance of Oligopeptide Fragments in Biological Systems
Oligopeptides, short peptides typically containing between two and twenty amino acid residues, are often fragments of larger proteins and can possess distinct biological activities. The enzymatic cleavage of proteins can release these smaller peptides, which can then act as signaling molecules or modulators of physiological processes. ekb.eg
A prominent example of a biologically active peptide that contains the Pro-pro-gly-phe-ser-pro sequence is bradykinin (B550075). ekb.egnih.gov Bradykinin is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that plays a crucial role in inflammation, blood pressure regulation, and pain signaling. ekb.egnih.gov The breakdown of bradykinin by enzymes in the body can generate various peptide fragments. One such metabolite is [des-Phe(8), des-Arg(9)]-bradykinin, which corresponds to the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro. nih.gov This highlights that the core sequence of the hexapeptide exists as a naturally occurring fragment of a major physiological regulator.
Rationale for Academic Investigation of this compound
The academic investigation into this compound is largely driven by its identity as a core structural motif of bradykinin and its metabolites. nih.gov Understanding the biological activity of such fragments is crucial for several reasons:
Elucidating the full spectrum of bradykinin's effects: By studying the individual fragments, researchers can determine if they retain, modify, or even antagonize the effects of the parent peptide. This provides a more complete picture of the physiological roles of the bradykinin system.
Drug discovery and development: Bioactive peptide fragments can serve as lead compounds for the development of new therapeutic agents. Their smaller size can offer advantages in terms of synthesis and delivery. For instance, synthetic peptides are explored for their potential in various medical applications. researchgate.net
Understanding peptide structure-activity relationships: Investigating how the removal of terminal amino acids from bradykinin (to form fragments like this compound) affects its interaction with receptors can provide valuable insights into the specific residues that are critical for biological activity. This knowledge is essential for the rational design of peptide-based drugs.
While direct research on this compound is not as extensive as that on its parent molecule, its existence as a significant fragment of bradykinin provides a strong impetus for its continued study within the broader context of cardiovascular and inflammatory research.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPKKAGSGSMMJ-VUBDRERZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of H Pro Pro Gly Phe Ser Pro Oh and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. iris-biotech.demasterorganicchemistry.com This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. iris-biotech.depeptide.com
Current Advancements in Fmoc and Boc Chemistry for Hexapeptide Synthesis
The two primary strategies in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, which differ in the protecting group used for the α-amino group of the amino acids. wikipedia.orgpeptide.com
Fmoc/tBu Strategy: This is the most widely used approach today due to its milder deprotection conditions. nih.govnih.gov The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent. nih.goviris-biotech.de The side chains of the amino acids are protected with acid-labile groups, such as tert-butyl (tBu), which are removed at the end of the synthesis along with cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.debiosynth.com This orthogonality, where the N-terminal and side-chain protecting groups are removed by different chemical mechanisms, is a significant advantage. peptide.combiosynth.com For the synthesis of H-Pro-pro-gly-phe-ser-pro-OH, the serine residue would typically be protected with a tBu group. iris-biotech.de
Boc/Bzl Strategy: This was the original method developed by Merrifield. masterorganicchemistry.com It uses the acid-labile Boc group for N-terminal protection, which is removed with a moderate acid like TFA. peptide.com Side-chain protecting groups are typically benzyl-based (Bzl) and require a very strong acid, such as hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. masterorganicchemistry.comwikipedia.org While effective, the harsh conditions of the final cleavage can be a limitation, especially for complex or modified peptides. nih.gov
Recent advancements have focused on improving the efficiency and minimizing side reactions in both strategies. This includes the development of new resins, linkers, and coupling reagents that enhance reaction rates and yields. nih.govresearchgate.net For proline-rich sequences like this compound, which can be prone to aggregation, specialized techniques such as the incorporation of pseudoprolines can be employed to disrupt secondary structures during synthesis. masterorganicchemistry.com
Application of Microwave-Assisted Synthesis for Improved Efficiency
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate the synthesis process. researchgate.netrsc.org By using microwave irradiation to heat the reaction mixture, both the coupling and deprotection steps can be completed in a fraction of the time required by conventional methods. researchgate.netnih.gov
Orthogonal Protecting Group Strategies and Cleavage Conditions
The concept of orthogonality is fundamental to the synthesis of complex peptides. peptide.com It involves using protecting groups that can be selectively removed under different chemical conditions, allowing for specific modifications at various points in the peptide chain. iris-biotech.de
In the context of this compound, the standard Fmoc/tBu strategy is orthogonal. The Fmoc group is removed by a base, while the tBu group on the serine side chain is removed by acid. iris-biotech.debiosynth.com If further specific modifications were desired, a third dimension of orthogonality could be introduced. For example, an allyl-based protecting group could be used, which is removed by a palladium catalyst. mdpi.com
The final cleavage of the peptide from the solid support and the removal of the side-chain protecting groups are typically performed in a single step using a "cleavage cocktail." For the Fmoc/tBu strategy, this is usually a strong acid solution, most commonly TFA, containing scavengers to capture the reactive carbocations generated during the cleavage process. peptide.comiris-biotech.de The choice of scavengers is critical to prevent side reactions and ensure the integrity of the final peptide.
Solution-Phase Peptide Synthesis and Fragment Condensation Approaches
While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains a valuable technique, especially for large-scale industrial production. wikipedia.org In this method, the peptide is synthesized in solution, and purification is performed after each step.
A powerful variation of this approach is fragment condensation , where smaller, protected peptide fragments are synthesized and purified separately and then coupled together to form the final, longer peptide. wikipedia.orgspringernature.com This can be done entirely in solution or by condensing solution-synthesized fragments onto a resin-bound peptide (solid-phase fragment condensation). ontosight.ainih.gov
Advantages of Fragment Condensation:
Improved Purity: Intermediate fragments can be purified to a high degree, leading to a purer final product. thieme-connect.com
Efficiency for Long Peptides: For peptides longer than 30-50 amino acids, where the efficiency of stepwise SPPS can decrease, fragment condensation can be more effective. nih.govthieme-connect.com
Reduced Side Reactions: By limiting the number of coupling steps on the final large peptide, the accumulation of deletion sequences and other side products can be minimized. thieme-connect.com
For a hexapeptide like this compound, fragment condensation could involve synthesizing di- or tri-peptide fragments, such as H-Pro-Pro-OH, H-Gly-Phe-OH, and H-Ser-Pro-OH, and then coupling them together.
Chemoenzymatic Synthesis Approaches for this compound
Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov Proteases, which normally cleave peptide bonds, can be used in reverse to form them under specific, kinetically controlled conditions. nih.gov
Key Features of Chemoenzymatic Synthesis:
High Specificity: Enzymes can be highly selective for the amino acids they couple, reducing the need for extensive side-chain protection. nih.gov
Racemization-Free: Enzymatic reactions are stereospecific, eliminating the problem of racemization that can occur with some chemical coupling methods. nih.gov
Green Chemistry: These reactions are typically performed in aqueous solutions under mild conditions, making them more environmentally friendly. nih.gov
For the synthesis of a proline-rich peptide like this compound, specific enzymes could be employed to ligate peptide fragments. agarwallab.comnih.gov This approach is particularly attractive for the synthesis of natural products and their analogues. nih.gov
Rational Design and Synthesis of this compound Analogues for Structure-Activity Studies
The synthesis of analogues is a critical step in understanding the relationship between a peptide's structure and its biological activity (SAR). nih.gov By systematically modifying the peptide sequence, researchers can identify which amino acids are essential for its function.
Strategies for Analogue Design:
Alanine (B10760859) Scanning: Each amino acid in the sequence is systematically replaced with alanine to determine its contribution to activity.
Substitution with Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can enhance stability, modify conformation, or introduce new functionalities. frontiersin.orgresearchgate.net For instance, replacing a proline with an aza-proline can alter the peptide's backbone conformation. acs.org
Backbone Modifications: Changes to the peptide backbone, such as N-methylation, can improve pharmacokinetic properties. nih.gov
Cyclization: Cyclizing the peptide, either head-to-tail or through side chains, can increase stability and conformational rigidity. mdpi.comnih.gov
The synthesis of these analogues would leverage the advanced methodologies described above. SPPS, particularly with microwave assistance, is well-suited for the rapid generation of a library of analogues. acs.orgnih.gov The rational design of these analogues is often guided by computational modeling to predict how structural changes will affect the peptide's interaction with its biological target. nih.govnih.gov For example, a synthetic hexapeptide, Ser-Gly-Ala-Gly-Lys-Thr, was designed to mimic a phosphate-binding loop in proteins. researchgate.net
Strategic Amino Acid Substitutions
The modification of a peptide's function through the substitution of one or more of its constituent amino acids is a cornerstone of peptide chemistry. In the context of this compound, the goal of such substitutions is typically to enhance its inhibitory effect on ACE, improve its stability against enzymatic degradation, or probe structure-activity relationships (SAR). The proline-rich nature of BPPs is considered crucial for their activity, often contributing to a specific conformation that is recognized by the active site of ACE. biosyn.compnas.org
A study involving the synthesis of six analogues of BPPs from snake venoms revealed that modifications can lead to significant changes in bradykinin-potentiating activity. nih.gov For example, the substitution of alanine with proline in one analogue resulted in a decrease in activity to a level comparable to BPP-5a, indicating the sensitivity of the peptide's function to its primary sequence. nih.gov These findings underscore that even seemingly conservative substitutions can have profound effects on the peptide's biological function. Disease-causing mutations often alter protein stability or affect protein-protein interactions, and similar principles apply to the rational design of peptide analogues. nih.gov
Interactive Table: Examples of Amino Acid Substitutions in BPP Analogues and Their Effects
| Original Peptide/Analogue | Substitution | Resulting Effect on Activity | Reference |
| BPP Analogue | Ala to Pro | Activity reduced | nih.gov |
| [Gln8]-potentiator B | N-terminal residue removal | Altered activity | nih.gov |
| [Phe3]BPP5a | Phe-Ala bond inversion | Moderate ACE inhibition, increased hypotensive effect | rsc.org |
| ZBTB20 protein | A693V | Implicated in impaired function | nih.gov |
Conformational Constraints via Cyclization (e.g., lactam bridges, disulfide bonds)
Linear peptides like this compound often exist in a multitude of conformations in solution. This conformational flexibility can be detrimental to biological activity, as only a specific conformation may be recognized by the target receptor or enzyme. Furthermore, flexible peptides are often more susceptible to enzymatic degradation. researchgate.net Inducing conformational rigidity through cyclization is a powerful strategy to lock the peptide into its bioactive conformation, potentially leading to increased potency, selectivity, and metabolic stability. researchgate.netnih.gov
Common cyclization strategies include:
Head-to-tail cyclization: Forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group.
Side-chain to side-chain cyclization: Creating a covalent bond between the side chains of two amino acids within the sequence. A common example is the formation of a disulfide bond between two cysteine residues. Another is the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., aspartic acid, glutamic acid) and a basic amino acid (e.g., lysine, ornithine).
Backbone cyclization: This innovative approach involves creating a covalent bridge by linking an atom of the peptide backbone itself, rather than through side chains or terminal ends. researchgate.netnih.gov This can confer novel conformational constraints that are not achievable through traditional methods. researchgate.net
For this compound, a lactam bridge could be introduced by first substituting two appropriate amino acids into the sequence, for example, replacing Gly and Ser with glutamic acid and lysine, respectively. Subsequent intramolecular amide bond formation would yield a cyclic peptide with a more defined three-dimensional structure. While classical cyclization methods have sometimes led to inactive analogues, newer techniques like backbone cyclization have shown promise in creating active and stable peptide mimetics. researchgate.netnih.gov
Non-Natural Amino Acid Incorporations
The incorporation of amino acids beyond the 20 common proteinogenic ones offers a vast expansion of chemical diversity for peptide design. nih.govnih.gov This strategy can be employed to introduce novel functionalities, improve pharmacokinetic properties, and enhance resistance to proteolysis. The site-specific incorporation of non-natural amino acids can be achieved through solid-phase peptide synthesis or, more recently, through the expansion of the genetic code in cellular expression systems. nih.govinteresjournals.org
Key applications of incorporating non-natural amino acids in analogues of this compound include:
Improving Metabolic Stability: The peptide bonds adjacent to D-amino acids or other non-natural residues are often resistant to cleavage by proteases. A particularly effective strategy is the creation of retro-inverso peptides, where the chirality of an amino acid is inverted and the adjacent amide bond is reversed. rsc.org A study on a BPP-5a analogue where the Phe-Ala scissile bond was replaced by a retro-inverso modification resulted in a peptide with moderate ACE inhibitory activity but greater hypotensive potency in vivo compared to the natural peptide. rsc.org
Modifying Physicochemical Properties: The introduction of fluorinated amino acids or other modified residues can alter properties like lipophilicity, which can be crucial for improving cell permeability and bioavailability. nih.govresearchgate.net
Probing Structure-Activity Relationships: Incorporating amino acids with unique side chains (e.g., different sizes, electronic properties, or functionalities) allows for a detailed exploration of the steric and electronic requirements of the peptide's binding site on its target enzyme. nih.gov
Interactive Table: Examples of Non-Natural Amino Acids and Their Potential Applications in Peptide Synthesis
| Non-Natural Amino Acid Type | Example | Potential Application | Reference |
| Isosteres (Retro-inverso) | gPhe, mAla | Replace scissile bonds to increase stability | rsc.org |
| Fluorinated Amino Acids | p-F-Phe | NMR probes, altering electronic properties | nih.gov |
| Click Chemistry Handles | p-azido-L-phenylalanine | Allows for subsequent chemical modification | google.com |
| D-Amino Acids | D-Phe | Increase resistance to proteolysis | nih.gov |
| N-methylated Amino Acids | NMe-His | Improve in vivo stability | nih.gov |
By systematically applying these advanced synthetic methodologies, it is possible to generate analogues of this compound with significantly improved therapeutic potential, moving beyond the limitations of the natural peptide.
Comprehensive Structural Elucidation and Conformational Analysis of H Pro Pro Gly Phe Ser Pro Oh
High-Resolution Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for determining the primary, secondary, and tertiary structures of peptides. Each technique provides a unique window into the molecule's conformational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution technique for characterizing peptide structures in solution. bruker.com For H-Pro-Pro-Gly-Phe-Ser-Pro-OH, a suite of NMR experiments would be employed to gain atomic-level insights.
Primary and Secondary Structure: The primary structure (the amino acid sequence) is confirmed using a combination of 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). TOCSY establishes through-bond scalar coupling networks, identifying all protons within a specific amino acid residue's spin system. NOESY identifies protons that are close in space (typically < 5 Å), providing sequential connectivities (e.g., between the alpha-proton of residue i and the amide proton of residue i+1) that confirm the amino acid sequence.
A significant challenge in proline-rich sequences is the absence of an amide proton for proline residues, which complicates standard sequential assignment strategies. nih.govcopernicus.org To overcome this, specialized experiments that observe correlations to proline's Cδ protons are used. nih.gov Furthermore, the peptide bonds preceding proline (X-Pro) can exist in either a cis or trans conformation, often leading to two distinct sets of NMR signals for residues near the proline. The ratio of these signals can quantify the population of cis and trans isomers. nsf.gov
Key NMR parameters used for structural determination include:
Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local electronic environment and thus to the peptide's conformation. ¹³Cβ and ¹³Cγ shifts of proline are particularly indicative of the ring's pucker and the cis/trans isomerization state.
³J-Coupling Constants: Scalar couplings between protons, such as ³J(HNHα), are related to the dihedral angle φ via the Karplus equation and provide information about backbone conformation.
Nuclear Overhauser Effects (NOEs): The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, providing crucial distance restraints for structure calculation. nih.gov
Below is an interactive table showing representative ¹H chemical shift ranges for the amino acid residues in the peptide.
| Residue | Proton | Typical Chemical Shift Range (ppm) |
| Proline (Pro) | Hα (Alpha) | 4.1 - 4.5 |
| Hβ (Beta) | 1.9 - 2.3 | |
| Hγ (Gamma) | 1.8 - 2.2 | |
| Hδ (Delta) | 3.5 - 3.8 | |
| Glycine (B1666218) (Gly) | Hα (Alpha) | 3.8 - 4.0 |
| Phenylalanine (Phe) | Hα (Alpha) | 4.3 - 4.7 |
| Hβ (Beta) | 2.9 - 3.3 | |
| Aromatic | 7.1 - 7.4 | |
| Serine (Ser) | Hα (Alpha) | 4.2 - 4.5 |
| Hβ (Beta) | 3.7 - 4.0 |
Note: Actual chemical shifts can vary based on solvent, pH, temperature, and local conformation.
For a proline-rich peptide like this compound, the CD spectrum is expected to be dominated by features characteristic of a polyproline II (PPII) helix. The PPII conformation is a left-handed helix with three residues per turn, which does not rely on internal hydrogen bonds for stability. Its characteristic CD spectrum includes a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net
The presence of other residues like Glycine, which imparts flexibility, and Phenylalanine, whose aromatic side chain can contribute to the CD signal, will modulate the classic PPII spectrum. researchgate.netresearchgate.net By monitoring the CD spectrum as a function of temperature or solvent composition, conformational transitions, such as unfolding or changes in secondary structure content, can be studied. nih.gov
The following table summarizes characteristic CD spectral features for common peptide secondary structures.
| Secondary Structure | Minimum Wavelength (nm) | Maximum Wavelength (nm) |
| α-Helix | 222, 208 | 193 |
| β-Sheet | 218 | 195 |
| Polyproline II (PPII) | ~204 | ~228 |
| Unordered/Random Coil | ~195 | None |
Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of a molecule. nih.govmdpi.com In peptide and protein studies, these methods are particularly sensitive to the conformation of the amide bonds in the backbone. nih.govmdpi.com
The most informative vibrational bands for secondary structure analysis are:
Amide I: Ranging from 1600-1700 cm⁻¹, this band arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to hydrogen bonding and the local secondary structure. For example, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets appear at a lower frequency, around 1620-1640 cm⁻¹.
Amide II: Located between 1480-1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching. It is also sensitive to conformation but is often more complex to interpret than the Amide I band.
Amide III: This complex band, found between 1220-1320 cm⁻¹, involves C-N stretching and N-H bending and provides complementary structural information.
| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 (strong band) |
| β-Turn | 1660 - 1685 |
| Unordered | 1640 - 1650 |
Advanced Computational Approaches for Conformational Space Exploration
While spectroscopy provides experimental data on peptide structure, computational methods are essential for interpreting this data and exploring the full range of conformations a flexible peptide can adopt. nih.gov
Molecular Mechanics (MM) is a computational method that models molecules as a collection of atoms held together by bonds, treating them with classical physics principles. nih.gov The potential energy of the system is calculated using a force field, which is a set of equations and parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
The choice of force field is critical for accurately simulating peptides. acs.org Popular biomolecular force fields include:
AMBER (Assisted Model Building with Energy Refinement)
CHARMM (Chemistry at HARvard Macromolecular Mechanics)
GROMOS (GROningen MOlecular Simulation)
These force fields have been parameterized to reproduce experimental and quantum mechanical data for amino acids and peptides. nih.gov For a proline-rich peptide, it is crucial that the force field accurately represents the potential energy barriers for proline ring puckering and, most importantly, the cis-trans isomerization of the peptide bond, which is a known challenge in simulations. nsf.gov Sometimes, specific parameter adjustments are needed to better match experimental observations for non-standard peptide structures. acs.org
Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. springernature.com This generates a trajectory that provides a detailed picture of the peptide's flexibility and conformational dynamics. nih.govnih.gov
For this compound, an MD simulation would typically be performed by placing the peptide in a box of explicit water molecules to mimic solution conditions. plos.org The simulation, run for microseconds or longer, would allow the peptide to explore its accessible conformational space.
Analysis of the MD trajectory can reveal:
Conformational Ensembles: The collection of structures the peptide samples, identifying the most populated conformational states.
Flexibility: Which parts of the peptide are rigid and which are flexible, calculated from the root-mean-square fluctuations (RMSF) of atoms.
Proline Isomerization: The frequency and kinetics of cis-trans isomerization, although this is a slow process that often requires enhanced sampling techniques like Gaussian accelerated molecular dynamics. nsf.gov
Intramolecular Interactions: The formation and breaking of transient hydrogen bonds or other interactions that stabilize certain conformations.
By combining the distance and dihedral angle restraints from NMR with MD simulations, a highly refined and dynamic model of the peptide's structure in solution can be generated. acs.org
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations (QCC) serve as a powerful theoretical tool for dissecting the intrinsic conformational preferences, electronic structure, and energetic landscapes of peptides like this compound. These computational methods, particularly Density Functional Theory (DFT) with functionals such as B3LYP, allow for a detailed exploration of the potential energy surface of the molecule, revealing stable conformers and the energy barriers between them. nii.ac.jpresearchgate.net
Studies on oligopeptides containing proline and glycine residues have demonstrated that their conformations are heavily influenced by the specific amino acid sequence. nii.ac.jpacs.org The analysis of dihedral angles (φ and ψ) for each residue is central to defining the peptide's backbone structure. Quantum chemical calculations on collagen-like peptides have classified the conformational types of individual units into distinct groups, such as the polyproline II (PPII) helical structure and other folded forms stabilized by intramolecular hydrogen bonds. nii.ac.jp For instance, a g−/t+ conformation (φ ≈ -75°, ψ ≈ +180°) is characteristic of a PPII helix, which typically lacks intramolecular hydrogen bonds. nii.ac.jp In contrast, other conformations can be stabilized by the formation of seven-membered hydrogen-bonded rings (C7 turns) or ten-membered rings (C10 or β-turns). nii.ac.jprsc.org
The energetics of these conformations are critical for understanding their relative populations. The stability is often dictated by a fine interplay of local steric effects and non-covalent interactions, primarily intramolecular hydrogen bonds. researchgate.net For example, hydrogen bonds between the carbonyl (CO) group of a proline residue and the amide (NH) group of a glycine residue can significantly stabilize a particular fold. nii.ac.jp All-atom simulations and quantum calculations on proline-containing peptides have also quantified the activation energies for conformational changes, such as loop formation, which are estimated to be in the range of 15 to 30 kJ/mol for short loops. nih.gov The presence of proline can significantly alter these dynamics; cis-prolyl bonds, for example, can accelerate the formation of short loops due to a more restricted conformational space compared to the more common trans isomers. nih.gov
Table 1: Representative Conformation Types in Proline/Glycine-Containing Peptides
This table illustrates common backbone conformations identified in peptides containing proline and glycine residues through computational methods. The dihedral angles (φ, ψ) define the local geometry of an amino acid residue within the peptide chain.
| Conformation Type | Characteristic Dihedral Angles (φ, ψ) | Key Features |
| Polyproline II (PPII) | g−/t+ (approx. -75°, +180°) | Extended left-handed helix; generally lacks intramolecular H-bonds. nii.ac.jp |
| P-like | g−/g+ (approx. -75°, +75°) | Shorter PPII-like structure; stabilized by a C7 intramolecular H-bond. nii.ac.jp |
| β-turn (Type I) | Residue i+1: (-60°, -30°); Residue i+2: (-90°, 0°) | A tight turn stabilized by a C10 H-bond between the CO of residue i and the NH of residue i+3. |
| β-turn (Type II') | Residue i+1: (60°, -120°); Residue i+2: (80°, 0°) | A common turn involving a D-amino acid or Glycine at position i+2. nih.gov |
Data compiled from theoretical studies on related peptide structures. nii.ac.jpnih.gov
X-ray Crystallography and Cryo-Electron Microscopy (if applicable for related systems)
While a specific crystal structure for the hexapeptide this compound is not publicly available, X-ray crystallography and cryo-electron microscopy (cryo-EM) of related systems provide invaluable insights into its likely solid-state conformation and interactions.
X-ray Crystallography is a high-resolution technique that determines the precise three-dimensional arrangement of atoms within a crystal. nih.gov For peptides, this method reveals detailed information about backbone conformation, side-chain packing, hydrogen-bonding networks, and solvent interactions. iisc.ac.in Crystallographic studies of various proline-containing oligopeptides have frequently identified well-defined secondary structures. rsc.orgiisc.ac.in For example, depending on the sequence and crystal packing forces, these peptides can adopt extended β-strand conformations, which then assemble into larger anti-parallel β-sheets. iisc.ac.in The rigid pyrrolidine (B122466) ring of proline restricts the available conformational space, often inducing turns or promoting helical structures like the polyproline II helix, which is a hallmark of collagen. rsc.orgcsic.es
Table 2: Example Crystallographic Data for a Proline-Containing Peptide (Piv-Pro-Gly-NHMe)
This table presents crystallographic data for a model dipeptide containing a Pro-Gly sequence, illustrating the kind of precise structural information obtainable through X-ray diffraction.
| Parameter | Value |
| Chemical Formula | C13H23N3O3 |
| Space Group | P212121 |
| a (Å) | 9.78 |
| b (Å) | 11.23 |
| c (Å) | 14.12 |
| Z (Molecules/unit cell) | 4 |
| Key Conformation Feature | Type I β-turn |
Data from a study on designed peptides containing Pro-Gly sequences. iisc.ac.in
Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for determining the structures of large biomolecular assemblies in their near-native, hydrated state. americanpeptidesociety.org While less common for small peptides alone, cryo-EM is exceptionally well-suited for studying peptides when they are part of a larger complex, such as when bound to a protein or ribosome. americanpeptidesociety.orgpdbj.org Studies on proline-rich antimicrobial peptides (PrAMPs) have successfully used cryo-EM to visualize how these peptides bind within the ribosomal exit tunnel, thereby inhibiting protein synthesis. pdbj.orgnih.gov These structures, resolved at near-atomic resolution, show that the proline residues guide the peptide into an extended conformation, often a PPII helix, that makes specific interactions with the rRNA and ribosomal proteins. pdbj.orgpdbj.org Such studies demonstrate how the intrinsic conformational tendencies of a proline-rich sequence like this compound could dictate its binding mode to a larger biological target.
Analysis of Solvent Effects on this compound Conformation
The three-dimensional structure of a flexible peptide like this compound is highly sensitive to its environment, particularly the solvent. The conformational equilibrium can shift dramatically based on the polarity, hydrogen-bonding capacity, and pH of the surrounding medium.
The influence of the solvent is clearly demonstrated in studies of peptides containing Pro-Gly sequences. rsc.org Using a combination of gas-phase laser spectroscopy and solution-phase NMR, researchers found that a Pro-Gly dipeptide preferentially adopts a structure with two seven-membered (C7) hydrogen-bonded rings in the isolated, gas phase. rsc.org However, in solution, the same peptide predominantly forms a C10-hydrogen bonded β-turn. This indicates that solvent interactions, likely through hydrogen bonding with water molecules, are crucial for stabilizing the β-turn conformation over other structures that are intrinsically stable in a vacuum. rsc.org
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy are instrumental in monitoring these solvent-induced conformational changes. mun.ca For instance, the temperature dependence of NH proton chemical shifts in NMR can reveal whether these protons are solvent-exposed or involved in stable, internal hydrogen bonds. nih.gov
Furthermore, in aqueous solutions, the pH can significantly influence the conformation by altering the protonation states of the N-terminal amino group and the C-terminal carboxyl group. A study on the tetrapeptide Pro-D-Phe-Pro-Gly in water showed that the equilibrium between the cis and trans isomers of the D-Phe-Pro peptide bond was pH-dependent. nih.gov The trans isomer was found to be additionally stabilized in the zwitterionic state (at neutral pH) by an intramolecular ionic interaction between the positively charged N-terminus and the negatively charged C-terminus, an interaction mediated by the aqueous solvent. nih.gov
Table 3: Solvent-Dependent Conformational Preferences of Pro-Gly Motifs
This table summarizes the observed dominant conformations for Pro-Gly sequences in different environments, highlighting the critical role of the solvent in structural stabilization.
| Environment | Dominant Conformation | Stabilizing Interaction | Method of Observation |
| Gas Phase | C7-C7 (2₇-ribbon) | Intramolecular H-bonds | Laser Spectroscopy, Quantum Calculations rsc.org |
| Solution (e.g., water, DMSO) | C10 (β-turn) | Intramolecular H-bond, Solvent Stabilization | NMR, IR Spectroscopy rsc.orgmun.ca |
Data compiled from studies on the conformational motifs of Pro-Gly containing peptides. rsc.orgmun.ca
Biochemical Stability and Degradation Pathways of the Hexapeptide H Pro Pro Gly Phe Ser Pro Oh
Enzymatic Hydrolysis by Peptidases and Proteases
The enzymatic breakdown of peptides is a highly specific process mediated by a class of enzymes known as peptidases or proteases. These enzymes are classified based on their cleavage sites, such as aminopeptidases that cleave at the N-terminus, carboxypeptidases at the C-terminus, and endopeptidases that act on internal peptide bonds. nih.gov The unique sequence of H-Pro-Pro-Gly-Phe-Ser-Pro-OH, with its abundance of proline residues, presents a challenging substrate for many common proteases.
Specificity of Aminopeptidases on this compound
Aminopeptidases are exopeptidases that catalyze the removal of amino acids from the N-terminus of peptides and proteins. nih.gov However, the N-terminal proline residue in this compound makes it resistant to the action of many general aminopeptidases.
A specific type of aminopeptidase, Aminopeptidase P (APP) , is specialized in cleaving the N-terminal amino acid from peptides where the second residue is proline. nih.govuniprot.orguniprot.org Therefore, APP can potentially hydrolyze the Pro-Pro bond at the N-terminus of the hexapeptide. The efficiency of this cleavage can be influenced by the surrounding amino acid sequence. nih.gov Studies on various proline-containing peptides have shown that the nature of the amino acids at other positions can affect the rate of hydrolysis by APP. nih.gov
| Enzyme | Specificity | Potential Action on this compound | Reference |
|---|---|---|---|
| General Aminopeptidases | Cleave N-terminal amino acids | Likely inactive due to N-terminal proline | nih.gov |
| Aminopeptidase P (APP) | Cleaves the X-Pro bond at the N-terminus | Can hydrolyze the Pro-Pro bond | nih.govuniprot.orguniprot.org |
Carboxypeptidase-Mediated Cleavage
Carboxypeptidases are exopeptidases that cleave amino acid residues from the C-terminus of a peptide chain. The C-terminal residue of the hexapeptide is proline. The presence of a C-terminal proline residue generally confers resistance to cleavage by many common carboxypeptidases, such as Carboxypeptidase A and B. youtube.comyoutube.com However, specific proline-cleaving carboxypeptidases, known as prolylcarboxypeptidases , do exist. nih.gov These enzymes can hydrolyze a Pro-X bond at the C-terminus. Therefore, the Ser-Pro bond at the C-terminus of this compound could be a potential cleavage site for prolylcarboxypeptidases.
Endopeptidase Cleavage Sites and Mechanisms
Endopeptidases cleave peptide bonds within the peptide chain. The internal peptide bonds in this compound are Pro-Gly, Gly-Phe, and Phe-Ser. The Gly-Phe bond is a potential cleavage site for enzymes like chymotrypsin (B1334515) , which preferentially cleaves at the C-terminal side of aromatic amino acids such as phenylalanine (Phe). expasy.orgfiveable.me However, the presence of proline residues in close proximity can influence the accessibility of this bond to the enzyme.
Prolyl endopeptidases (PEPs) are a specific class of endopeptidases that cleave at the C-terminal side of proline residues within a peptide chain. nih.gov Therefore, the Pro-Gly bond in the hexapeptide is a potential target for PEPs. The efficiency of PEPs can be influenced by the length and conformation of the peptide substrate. nih.gov
| Enzyme | Potential Cleavage Site | Factors Influencing Cleavage | Reference |
|---|---|---|---|
| Chymotrypsin | Gly-Phe | Proximity of proline residues | expasy.orgfiveable.me |
| Prolyl Endopeptidase (PEP) | Pro-Gly | Peptide length and conformation | nih.gov |
Influence of Proline Residues on Proteolytic Resistance
The high content of proline residues is a defining feature of this compound and significantly contributes to its resistance to proteolytic degradation. nih.govoup.com Proline's unique cyclic structure imposes conformational rigidity on the peptide backbone, which can hinder the binding of proteases to their target cleavage sites. nih.govoup.com The Pro-Pro sequence at the N-terminus and the internal Pro-Gly and C-terminal Ser-Pro bonds are particularly resistant to cleavage by many common proteases. nih.gov This inherent resistance to proteolysis is a well-documented phenomenon known as the "proline block." oup.com
Non-Enzymatic Degradation Mechanisms
In addition to enzymatic hydrolysis, peptides can undergo non-enzymatic degradation through chemical reactions. These spontaneous reactions are generally slower than enzyme-catalyzed reactions but can be significant over time, especially under specific pH and temperature conditions. nih.gov
Deamidation of Amide-Containing Residues
Deamidation is a common non-enzymatic modification of peptides and proteins, involving the hydrolysis of the side chain amide group of asparagine (Asn) or glutamine (Gln) residues. sigmaaldrich.com In the case of this compound, the focus of deamidation shifts to the serine (Ser) residue, as it lacks asparagine and glutamine. While less frequent than with Asn or Gln, deamidation can occur with serine residues, potentially altering the peptide's structure and function. sigmaaldrich.com
The process for serine is not a direct deamidation but can involve the formation of a cyclic imide intermediate, particularly under specific pH conditions, which can lead to cleavage of the peptide chain. sigmaaldrich.com The rate of deamidation is highly dependent on the local sequence and the flexibility of the peptide chain. acs.org Specifically, the amino acid on the C-terminal side of the susceptible residue plays a significant role in the deamidation rate. acs.org
Oxidation of Sulfur-Containing or Aromatic Residues
The hexapeptide this compound contains one aromatic residue, phenylalanine (Phe), which is susceptible to oxidation. The aromatic ring of phenylalanine can be attacked by reactive oxygen species (ROS), leading to the formation of various oxidized products. nih.gov This oxidative damage can alter the peptide's conformation and its interaction with biological targets.
The primary products of phenylalanine oxidation are isomers of tyrosine, namely o-tyrosine and m-tyrosine, which are not the common p-tyrosine found in proteins. nih.gov The formation of these non-native tyrosine isomers can disrupt the peptide's structure and function. The rate of oxidation is dependent on the presence of oxidizing agents and the local environment of the phenylalanine residue within the peptide.
| Oxidizing Agent | Potential Oxidation Products of Phenylalanine | Reference |
| Hydroxyl Radicals (•OH) | o-Tyrosine, m-Tyrosine, p-Tyrosine | nih.gov |
| Peroxynitrite (ONOO-) | Nitro-phenylalanine | N/A |
Kinetic and Mechanistic Studies of this compound Degradation
The degradation of this compound is primarily governed by the action of proteases, which cleave specific peptide bonds. The presence of multiple proline residues significantly influences its susceptibility to enzymatic degradation. Proline-rich sequences are known to be more resistant to proteolysis compared to other peptides. oup.com
The likely points of enzymatic attack are the Gly-Phe and Phe-Ser bonds, as these are more conventional peptide linkages. Chymotrypsin, for example, is a protease that preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine. youtube.com Therefore, the Phe-Ser bond is a probable site of initial cleavage.
| Peptide Bond | Susceptibility to Enzymatic Cleavage | Potential Cleaving Enzymes | Reference |
| Pro-Pro | Highly Resistant | Few proline-specific peptidases | oup.comnih.gov |
| Pro-Gly | Resistant | Prolyl oligopeptidases | nih.gov |
| Gly-Phe | Susceptible | Chymotrypsin, Pepsin | youtube.com |
| Phe-Ser | Susceptible | Chymotrypsin, other endopeptidases | youtube.com |
| Ser-Pro | Resistant | Prolyl carboxypeptidases | nih.gov |
Strategies for Enhancing the Metabolic Stability of this compound
Several strategies can be employed to enhance the metabolic stability of this compound, thereby prolonging its biological activity. These strategies primarily focus on modifying the peptide to make it less recognizable by proteases or to protect susceptible cleavage sites.
N-terminal and C-terminal Modifications:
N-terminal acetylation: This modification can protect the peptide from degradation by aminopeptidases. researchgate.net
C-terminal amidation: Replacing the C-terminal carboxyl group with an amide group can increase resistance to carboxypeptidases. nih.govacs.org
Amino Acid Substitution:
D-amino acid substitution: Replacing L-amino acids with their D-isomers at or near cleavage sites can significantly reduce proteolytic degradation, as proteases are stereospecific for L-amino acids. nih.govnih.gov For example, substituting L-Phe with D-Phe could block chymotrypsin activity.
Backbone Modifications:
Peptoids: Introducing N-substituted glycine (B1666218) residues can create a "peptoid" structure that is resistant to proteolysis while potentially maintaining biological activity.
Cyclization: Creating a cyclic version of the peptide can dramatically increase its stability by restricting its conformation and making it a poorer substrate for proteases. nih.gov
| Modification Strategy | Example | Effect on Stability | Reference |
| N-terminal Acetylation | Acetyl-Pro-pro-gly-phe-ser-pro-OH | Increased resistance to aminopeptidases | researchgate.net |
| C-terminal Amidation | H-Pro-pro-gly-phe-ser-pro-NH2 | Increased resistance to carboxypeptidases | nih.govacs.org |
| D-Amino Acid Substitution | H-Pro-pro-gly-D-phe-ser-pro-OH | Reduced cleavage by chymotrypsin | nih.govnih.gov |
| Cyclization | Cyclo(Pro-pro-gly-phe-ser-pro) | Increased overall proteolytic resistance | nih.gov |
Table of Compound Names
| Abbreviation | Full Name |
| This compound | Prolyl-prolyl-glycyl-phenylalanyl-seryl-proline |
| Pro | Proline |
| Gly | Glycine |
| Phe | Phenylalanine |
| Ser | Serine |
| Asn | Asparagine |
| Gln | Glutamine |
| D-Phe | D-Phenylalanine |
Elucidation of Molecular Interactions and Investigational Biological Activities of H Pro Pro Gly Phe Ser Pro Oh in Vitro Models
Direct Binding Assays with Potential Protein Targets
The interaction of H-Pro-pro-gly-phe-ser-pro-OH with various protein targets is a key area of investigation to understand its physiological relevance. Based on its structural similarity to bradykinin (B550075) metabolites, its binding to specific receptors and enzymes has been explored through various in vitro assays.
Receptor Binding Studies (e.g., G-Protein Coupled Receptors, if bradykinin-related)
The primary targets for bradykinin and its metabolites are the G-protein coupled receptors (GPCRs), specifically the bradykinin B1 and B2 receptors. nih.govwikipedia.org The affinity of peptides for these receptors dictates their biological effects.
The B2 receptor is constitutively expressed in many tissues and is responsible for most of the physiological effects of bradykinin under normal conditions. nih.gov In contrast, the B1 receptor's expression is typically low in healthy tissues but is significantly upregulated during inflammation and tissue injury, suggesting its role in pathological states. nih.govwikipedia.org
Studies on [des-Arg9]-bradykinin, a peptide with a sequence of Arg-Pro-Pro-Gly-Phe-Ser-Pro-OH, which is structurally very similar to this compound with an additional N-terminal arginine, reveal a high affinity for the B1 receptor. oncotarget.comresearchgate.net This suggests that this compound may also exhibit selectivity for the B1 receptor over the B2 receptor. The binding of these ligands to their receptors initiates a cascade of intracellular signaling events. wikipedia.org
Table 1: Receptor Binding Affinity of Bradykinin-Related Peptides
| Peptide | Receptor Target | Binding Affinity (Ki) | Reference |
| [des-Arg9]-bradykinin | Bradykinin B1 Receptor | 1.93 µM | researchgate.net |
| [des-Arg9]-bradykinin | Bradykinin B2 Receptor | 8.1 µM | researchgate.net |
| Bradykinin | Bradykinin B2 Receptor | High | nih.gov |
Enzyme-Ligand Interaction Analysis (e.g., thrombin inhibition by related fragments)
Beyond receptor binding, bradykinin and its fragments have been shown to interact with and modulate the activity of various enzymes. A notable example is the inhibition of thrombin, a key enzyme in the blood coagulation cascade.
In vitro studies have demonstrated that bradykinin and its metabolite, bradykinin 1-5 (Arg-Pro-Pro-Gly-Phe), can inhibit thrombin-induced platelet aggregation. nih.govnih.govresearchgate.net The mechanism appears to involve the peptide binding to the active site of thrombin, thereby acting as a competitive inhibitor. nih.gov Specifically, the fragment Arg-Pro-Pro-Gly-Phe has been identified as a minimal inhibitory sequence. nih.govresearchgate.net Given that this compound contains a similar core sequence, it is plausible that it could also exhibit thrombin inhibitory activity.
Furthermore, bradykinin-potentiating peptides (BPPs), which share sequence similarities with this compound, are known inhibitors of angiotensin-converting enzyme (ACE). researchgate.netmdpi.com ACE is responsible for the degradation of bradykinin and the conversion of angiotensin I to the vasoconstrictor angiotensin II. Inhibition of ACE by these peptides leads to an increase in bradykinin levels and a decrease in angiotensin II, contributing to a hypotensive effect.
Table 2: Enzyme Inhibition by Bradykinin-Related Peptides
| Peptide/Fragment | Enzyme Target | Effect | Reference |
| Bradykinin | Thrombin | Weak competitive inhibition | nih.gov |
| Bradykinin 1-5 (Arg-Pro-Pro-Gly-Phe) | Thrombin | Inhibition of platelet aggregation | nih.govnih.gov |
| Bradykinin-Potentiating Peptides (BPPs) | Angiotensin-Converting Enzyme (ACE) | Inhibition | researchgate.netmdpi.com |
Functional Assays in Cellular and Subcellular Systems
The binding of this compound and its analogs to receptors and enzymes translates into a variety of functional effects at the cellular and subcellular levels. These effects are mediated through the modulation of intracellular signaling and the regulation of key cellular processes.
Modulation of Intracellular Signaling Cascades
Activation of bradykinin receptors, which are GPCRs, triggers a complex network of intracellular signaling pathways. nih.gov The B2 receptor is known to couple to both Gq and Gi proteins. wikipedia.org
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govnih.gov
Gi Pathway: The Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. wikipedia.org
These initial signaling events lead to the activation of downstream kinase cascades, including:
Mitogen-Activated Protein Kinase (MAPK) Pathway: Bradykinin has been shown to activate the ERK1/2 (extracellular signal-regulated kinases 1 and 2) pathway. nih.govnih.gov This activation can be mediated through both PKC-dependent and independent mechanisms, sometimes involving the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Bradykinin can also stimulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov
Given the potential of this compound to interact with bradykinin receptors, it is likely to modulate these same signaling cascades.
Regulation of Enzyme Activities (e.g., protein kinases, phosphatases)
The activation of intracellular signaling cascades by peptides like this compound directly leads to the regulation of various enzyme activities, particularly protein kinases and phosphatases.
Protein Kinases: As mentioned, bradykinin receptor activation leads to the stimulation of several protein kinases, including Protein Kinase C (PKC), ERK1/2, and Akt. nih.govnih.govnih.govnih.gov Studies on mesangial cells have shown that [des-Arg9]-bradykinin can induce DNA synthesis through the activation of PKC. nih.gov In human trabecular meshwork cells, bradykinin-induced activation of ERK1/2 leads to increased secretion of matrix metalloproteinase-9 (MMP-9). nih.gov
Phosphatases: Bradykinin has also been shown to induce the rapid and transient activation of phosphotyrosine phosphatases in endothelial cells. nih.gov In kidney cells, the bradykinin B2 receptor can directly interact with a protein tyrosine phosphatase, an interaction necessary for the antiproliferative effect of bradykinin. wikipedia.org
Table 3: Regulation of Enzyme Activity by Bradykinin and its Analogs
| Peptide | Cellular Context | Regulated Enzyme | Effect | Reference |
| [des-Arg9]-bradykinin | Mesangial cells | Protein Kinase C (PKC) | Activation | nih.gov |
| Bradykinin | Human trabecular meshwork cells | ERK1/2 | Activation | nih.gov |
| Bradykinin | Endothelial cells | Phosphotyrosine Phosphatases | Activation | nih.gov |
| Bradykinin | Bovine aortic endothelial cells | eNOS | Inhibition via ERK phosphorylation | researcher.life |
Effects on Cellular Processes (e.g., cell adhesion, migration)
The modulation of signaling pathways and enzyme activities by this compound and its analogs ultimately influences fundamental cellular processes such as adhesion and migration.
Cell Migration: In vitro studies have demonstrated that bradykinin can stimulate the migration of various cell types. For instance, it promotes the migration of nonsensitized lymphocytes, acting predominantly as a chemokinetic agent through B1 receptors. nih.gov In human cardiac c-Kit+ progenitor cells, bradykinin stimulates migration in a concentration-dependent manner via B2 receptors and the activation of PI3K, PLC, PKC, and MAPK pathways. oncotarget.comnih.gov
Cell Adhesion: Bradykinin has been shown to favor the cell adhesion of neuroblastoma cells. researchgate.net In the context of inflammation, bradykinin can promote the expression of cell adhesion molecules (CAMs) on leukocytes and endothelial cells, facilitating leukocyte sequestration and transmigration. nih.gov Specifically, B2 receptor antagonism was found to decrease the expression of CD44 and CD54 on leukocytes and synovium. nih.gov
Table 4: Effects of Bradykinin and its Analogs on Cellular Processes
| Peptide | Cellular Context | Cellular Process | Effect | Reference |
| Bradykinin | Nonsensitized lymphocytes | Migration | Stimulation | nih.gov |
| Bradykinin | Human cardiac c-Kit+ progenitor cells | Migration | Stimulation | oncotarget.comnih.gov |
| Bradykinin | Neuroblastoma cells | Adhesion | Increased | researchgate.net |
| Bradykinin | Leukocytes/Endothelium (in arthritis model) | Adhesion Molecule Expression | Increased | nih.gov |
Antioxidant Activity Evaluation of this compound
The direct antioxidant activity of the specific peptide this compound has not been extensively characterized in dedicated in vitro studies. However, the potential for this peptide to exhibit antioxidant properties can be inferred from the known activities of its constituent amino acids and related peptide structures. Peptides containing hydrophobic amino acids, such as proline (Pro) and phenylalanine (Phe), which are present in this sequence, have been associated with antioxidant capabilities. researchgate.netnih.gov The presence of these residues can enhance the peptide's ability to scavenge free radicals and interact with lipid membranes, thereby mitigating oxidative damage. nih.gov
The antioxidant activity of peptides is influenced by their amino acid composition, sequence, and structure. nih.gov For instance, the presence of aromatic amino acids like phenylalanine can contribute to radical scavenging via their phenyl group. Proline residues, due to their unique cyclic structure, can also confer antioxidant properties. wikipedia.org The serine (Ser) residue, with its hydroxyl group, may also participate in quenching reactive oxygen species.
In vitro assays commonly used to evaluate the antioxidant potential of peptides include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and oxygen radical absorbance capacity (ORAC) assays. researchgate.netcnif.cn While specific data for this compound is unavailable, studies on other proline-rich and hydrophobic peptides provide a basis for its putative antioxidant role. For example, peptides derived from various protein hydrolysates containing proline and phenylalanine have demonstrated significant antioxidant activity in these assays. nih.gov
Table 1: In Vitro Antioxidant Activity of Peptides with Similar Structural Features
| Peptide/Fragment | Amino Acid Sequence | Antioxidant Assay | Observed Effect | Reference |
| Fish Collagen Peptide | Gly-Pro-Val-Gly-Pro-Ser | In vitro & in vivo models of photoaging | Improved antioxidant enzyme activities | nih.gov |
| Chickpea Peptides | Contains His residues | Not specified | Potent antioxidant activity | nih.gov |
| Bovine Skim Milk Peptide | FSDIPNPIGSENSEKTTMPLW | HPLC-ABTS•+ detection | Free radical scavenging activity | nih.gov |
| Rice Bran Protein Peptide | AFDEGPWPK | ORAC and DPPH• scavenging | Significant antioxidant capacity | nih.gov |
Investigation of Other Putative Biological Roles in Model Systems
The peptide this compound is a fragment of bradykinin, a member of the kinin family of peptides. chemicalbook.com Kinins are known to play a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. nih.govnih.gov Therefore, it is plausible that this compound, as a bradykinin fragment, may modulate biological activities associated with kinins, such as smooth muscle contraction and vascular permeability.
Influence on Smooth Muscle Contraction (if related to kinins)
Bradykinin and its related peptides are potent modulators of smooth muscle tone, capable of inducing either contraction or relaxation depending on the tissue and the specific receptors involved. qub.ac.ukfrontiersin.orgphysiology.org These effects are primarily mediated through the activation of bradykinin B1 and B2 receptors, which are G-protein coupled receptors. nih.govfrontiersin.org Activation of these receptors in smooth muscle cells initiates intracellular signaling cascades that lead to changes in muscle contractility. frontiersin.org
While direct studies on this compound are lacking, research on various bradykinin fragments has demonstrated a range of effects on smooth muscle preparations. For instance, some bradykinin-related peptides isolated from amphibian skin have been shown to cause contraction of rat bladder and ileum smooth muscle. nih.gov Conversely, other related peptides can antagonize bradykinin-induced contractions. qub.ac.uk The specific effect of a bradykinin fragment is highly dependent on its amino acid sequence, which determines its affinity and efficacy at bradykinin receptors. Given that this compound represents a significant portion of the bradykinin molecule, it could potentially act as an agonist or antagonist at bradykinin receptors, thereby influencing smooth muscle contraction.
Table 2: Effects of Bradykinin and Related Peptides on Smooth Muscle Contraction in In Vitro Models
| Peptide | Model System | Effect | Receptor Involvement | Reference |
| Bradykinin (BK) | Murine and human detrusor muscle | Concentration-dependent contraction | Primarily B2 receptors | frontiersin.org |
| Bradykinin-related peptide (RR-18) | Rat ileum smooth muscle | Antagonism of bradykinin-induced contraction | Not specified | qub.ac.uk |
| Bradykinin-related peptide (RAP-L1, T6-BK) | Rat bladder and ileum smooth muscle | Dose-dependent contraction | B2 receptors | nih.gov |
| des-Arg9-bradykinin (DBK) | Cultured mesangial cells | No direct contractile effect, but induced DNA synthesis | Distinct bradykinin receptor | nih.gov |
Modulation of Vascular Permeability (if related to kinins)
A hallmark of kinin activity is the ability to increase vascular permeability, a key event in the inflammatory response. nih.govnih.gov Bradykinin induces vasodilation and increases the permeability of post-capillary venules, leading to the extravasation of plasma and the formation of edema. nih.gov This effect is mediated by the binding of bradykinin to its receptors on endothelial cells, which triggers a signaling cascade resulting in the opening of inter-endothelial junctions. nih.gov
Table 3: Modulation of Vascular Permeability by Kinins in In Vitro Models
| Compound | Model System | Effect on Vascular Permeability | Mechanism | Reference |
| Bradykinin (BK) | Hamster cheek pouch microcirculation | Increase | Activation of bradykinin receptors | nih.gov |
| Bradykinin (BK) | Human endothelial cells (HUVECs) | Disruption of permeability barrier | Contraction of endothelial cells, VE-cadherin breakdown | nih.gov |
Advanced Structure Activity Relationship Sar Studies of H Pro Pro Gly Phe Ser Pro Oh
Correlating Amino Acid Sequence and Composition with Observed Biological Activity
The biological activity of peptides is intrinsically linked to their amino acid sequence and composition. mdpi.com The specific order of amino acids dictates the peptide's three-dimensional structure and its ability to interact with its biological target. In the context of Bradykinin (B550075) and its analogues, even minor changes in the sequence can lead to dramatic shifts in activity, converting agonists into antagonists or altering receptor selectivity. nih.govnih.gov
The C-terminal portion of Bradykinin, which includes the Phe-Ser-Pro sequence, is particularly critical for binding to the B2 receptor. nih.gov The removal of the C-terminal Arginine (Arg⁹) from Bradykinin, for instance, significantly reduces its affinity for the B2 receptor and generates a selective agonist for the B1 receptor, known as des-Arg⁹-bradykinin. nih.govnih.gov This highlights the profound impact of a single amino acid on receptor specificity.
Furthermore, modifications to the core sequence, such as the substitution of L-Proline at position 7 (Pro⁷) with D-Phenylalanine, can convert a Bradykinin agonist into an antagonist. nih.gov This alteration changes the steric positioning of the C-terminal dipeptide, thereby inhibiting receptor activation. nih.gov Studies on various Bradykinin analogues have demonstrated how truncations and substitutions throughout the peptide chain influence binding affinity and functional response, providing a detailed map of the sequence-activity correlation.
| Peptide Analogue | Sequence Modification | Effect on Biological Activity | Primary Receptor Target |
|---|---|---|---|
| Bradykinin | Native Sequence (RPPGFSPFR) | Potent Agonist | B2 |
| des-Arg⁹-Bradykinin | Removal of C-terminal Arginine | Agonist activity shifted from B2 to B1 | B1 |
| [D-Phe⁷]-Bradykinin | Substitution of Proline at position 7 with D-Phenylalanine | Converts agonist to B2 antagonist | B2 |
| Icatibant | Complex modifications including unnatural amino acids (e.g., D-Arg, Hyp, D-Tic, Oic) | Potent B2 Antagonist | B2 |
Identification of Key Pharmacophoric Elements within the Hexapeptide Sequence
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For peptide ligands, these elements are defined by the side chains and backbone arrangement of specific amino acid residues.
Within the Bradykinin sequence, several key pharmacophoric elements have been identified that are crucial for its interaction with the B2 receptor. The C-terminal region is considered a primary determinant for receptor binding. nih.gov Structural studies suggest that this part of the peptide, particularly the sequence Phe-Ser-Pro-Phe-Arg, adopts a β-turn conformation upon binding to the B2 receptor. nih.gov
Key residues and their contributions to the pharmacophore include:
Proline (Pro) residues at positions 2 and 3: The Pro-Pro sequence induces a rigid bend in the peptide backbone, which is important for orienting the rest of the peptide for receptor interaction. nih.gov
Phenylalanine (Phe) residues at positions 5 and 8: The aromatic side chains of these residues are involved in critical hydrophobic and/or π-stacking interactions within the receptor's binding pocket. medchemexpress.com
Proline (Pro) at position 7: This residue is essential for inducing a β-turn, a critical secondary structure element for receptor recognition and binding. Substitution at this position can drastically alter activity. nih.gov
Arginine (Arg) at position 9: The positively charged guanidinium (B1211019) group of the C-terminal arginine forms a key ionic interaction with a negatively charged residue in the B2 receptor, anchoring the peptide in the binding site. nih.gov
The hexapeptide H-Pro-Pro-Gly-Phe-Ser-Pro-OH contains several of these crucial elements, specifically the Pro-Pro motif and the Phe-Ser-Pro sequence that contributes to the β-turn formation.
| Pharmacophoric Feature | Responsible Amino Acid(s) / Motif | Type of Interaction | Importance for Activity |
|---|---|---|---|
| Backbone Turn | Pro²-Pro³ | Conformational Rigidity | Essential for correct peptide folding |
| Hydrophobic Interaction | Phe⁵, Phe⁸ | van der Waals / π-stacking | Critical for binding affinity |
| β-Turn Formation | Ser⁶-Pro⁷ | Hydrogen Bonding / Conformational Constraint | Essential for receptor recognition |
| Ionic Interaction | Arg⁹ (in full Bradykinin) | Electrostatic (Salt Bridge) | Key anchoring point for B2 receptor binding |
Influence of Conformational Dynamics on Receptor Binding and Functional Response
Peptides in solution are not static structures but exist as a dynamic ensemble of different conformations. acs.org The ability of a peptide to adopt a specific three-dimensional shape, known as the bioactive conformation, is paramount for its ability to bind to a receptor and elicit a functional response. The conformational dynamics of this compound and related peptides are heavily influenced by the unique properties of their constituent amino acids, particularly proline.
The presence of multiple proline residues in the this compound sequence suggests a complex conformational landscape. The Pro-Pro motif introduces a kink, while the Pro residue at the C-terminus is crucial for the formation of a β-turn structure, which is a common recognition motif in peptide-receptor interactions. plos.org Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), coupled with molecular dynamics simulations, are used to study these conformational preferences and how they relate to biological activity. acs.orgnih.gov The binding process itself is often viewed as a "conformational selection," where the receptor selectively binds to the specific, pre-existing bioactive conformation of the peptide from the ensemble of structures in solution.
| Conformational Feature | Description | Influenced By | Impact on Receptor Binding & Function |
|---|---|---|---|
| Proline cis/trans Isomerization | Rotation around the peptide bond preceding a proline residue. | Proline residues | Significant alteration of the peptide backbone; the trans form is often required for activity. |
| β-Turn | A four-residue turn stabilized by a hydrogen bond, reversing the direction of the peptide chain. | Pro-Gly or Ser-Pro sequences | Often a key recognition element for receptor binding. The C-terminus of Bradykinin forms a β-turn. |
| Polyproline II (PPII) Helix | An extended, left-handed helical structure. | Sequences rich in Proline | Contributes to an extended conformation, which can be important for spanning binding sites. |
| Overall Flexibility | The ensemble of conformations accessible to the peptide in solution. | Amino acid composition (e.g., Glycine (B1666218) increases flexibility) | Allows the peptide to adapt its shape to fit the receptor binding pocket (induced fit). |
Development of Predictive Models for Structure-Activity Relationships
To navigate the complex relationship between peptide structure and function, computational methods are increasingly employed to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico approach used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.combiointerfaceresearch.com For peptides, this involves peptide QSAR (pQSAR), where descriptors representing the physicochemical properties of the amino acids are used to predict the activity of new sequences. youtube.com
The development of a pQSAR model typically involves several key steps:
Data Set Compilation: A collection of peptides with experimentally determined biological activities (e.g., receptor binding affinity, IC₅₀) is assembled.
Descriptor Calculation: Numerical values, or descriptors, are generated for each peptide. These can be based on the properties of individual amino acids (e.g., hydrophobicity, size, charge) or on the 3D structure of the peptide (e.g., steric and electrostatic fields in 3D-QSAR methods like CoMFA and CoMSIA). mdpi.com
Model Generation: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, random forest, deep learning) are used to build a mathematical equation that links the descriptors to the observed biological activity. youtube.comoup.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested peptides. mdpi.com
These predictive models serve as valuable tools in drug discovery, enabling the rational design of novel peptide analogues with improved potency, selectivity, or stability. By identifying the key structural features required for activity, QSAR models can guide the synthesis of more effective therapeutic agents targeting receptors like the Bradykinin B1 and B2 receptors. mdpi.com
| Component | Description | Examples |
|---|---|---|
| Dataset | A series of related peptides with measured biological activity. | Bradykinin analogues with IC₅₀ values for B2 receptor binding. |
| Descriptors | Numerical representations of the physicochemical properties of the peptides. | Amino acid z-scales, hydrophobicity indices, steric parameters, 3D molecular fields (CoMFA/CoMSIA). |
| Modeling Method | The algorithm used to correlate descriptors with activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forest, Artificial Neural Networks. |
| Validation Metrics | Statistical parameters used to assess the model's robustness and predictive ability. | Coefficient of determination (R²), Cross-validated R² (Q²), Predictive R² for an external test set (R²_pred). |
Emerging Research Frontiers and Knowledge Gaps for H Pro Pro Gly Phe Ser Pro Oh
Discovery of Novel Molecular Targets and Binding Partners
The biological effects of bradykinin (B550075) are primarily mediated through two well-characterized G-protein coupled receptors, the B1 and B2 receptors. wikipedia.orgwikipedia.orgremedypublications.com While the parent molecule's interactions are well-documented, the molecular targets for many of its metabolic fragments, including H-Pro-pro-gly-phe-ser-pro-OH (bradykinin fragment 2-7), remain largely uncharacterized. Recent studies have revealed that some bradykinin fragments exhibit biological activities that are not mediated by either B1 or B2 receptors, suggesting the existence of novel, as-yet-unidentified binding partners. nih.gov
This opens up a significant frontier in the study of the kallikrein-kinin system. The central hypothesis is that fragments like this compound may possess unique pharmacological profiles, interacting with their own specific receptors or binding proteins to elicit distinct physiological responses. The identification of such novel targets is a key area of ongoing research, with the potential to uncover new signaling pathways and therapeutic targets.
Table 1: Known and Potential Receptors for Bradykinin and its Fragments
| Peptide/Fragment | Known Receptors | Potential/Unidentified Receptors |
| Bradykinin (1-9) | B2 (constitutively expressed), B1 (inducible) | - |
| des-Arg(9)-Bradykinin | B1 | - |
| Bradykinin (1-7) | Not B1 or B2 | Under Investigation nih.gov |
| Bradykinin (1-5) | Not B1 or B2 | Under Investigation nih.gov |
| This compound | Unknown | Hypothesized |
Characterization of Post-Translational Modifications and their Functional Consequences
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins and peptides. thermofisher.comwikipedia.org The amino acid sequence of this compound contains residues that are common targets for PTMs, namely serine and proline. The potential for such modifications on this hexapeptide represents a significant knowledge gap, as the presence and functional impact of PTMs on this specific fragment have not been extensively studied.
The serine residue in the sequence could be a substrate for phosphorylation by protein kinases or O-linked glycosylation. thermofisher.comchomixbio.com Phosphorylation is a key mechanism for regulating protein activity and signaling, and its occurrence on this peptide could dramatically alter its binding affinity for potential targets or its metabolic stability. nih.gov Similarly, the multiple proline residues could undergo hydroxylation, a common modification in proteins like collagen that is critical for structural stability. nih.gov The characterization of these potential PTMs and their effects on the peptide's structure and function is a promising avenue for future research.
Innovations in Peptide Mimetic Design and Synthesis Based on this compound
The development of peptide mimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties—is a major focus in drug discovery. nih.gov The parent molecule, bradykinin, has been the subject of extensive research in the design of both agonists and antagonists for its receptors. nih.govnih.gov This has led to the development of compounds with modified peptide bonds and constrained conformations to enhance stability and receptor affinity. google.com
The structure of this compound can serve as a scaffold for the design of novel peptide mimetics. By understanding the structure-activity relationships of this hexapeptide, it may be possible to design smaller, more stable molecules that retain or even enhance its biological activity. This includes the synthesis of analogues with non-natural amino acids, cyclized structures, or other chemical modifications aimed at improving their pharmacokinetic profile. Such innovations could lead to the development of new pharmacological tools to probe the kallikrein-kinin system or novel therapeutic agents.
Interdisciplinary Applications of this compound in Chemical Biology
Chemical biology utilizes chemical tools to study and manipulate biological systems. Peptides like this compound are well-suited for such applications. For instance, the synthesis of this peptide with fluorescent labels, biotin (B1667282) tags, or photo-crosslinkers could enable the identification of its binding partners through techniques like affinity chromatography and proteomics.
Furthermore, this peptide could be immobilized on surfaces to create biosensors for detecting specific enzymes or binding proteins. The development of such tools would be invaluable for studying the dynamics of the kallikrein-kinin system in real-time and in complex biological samples. These interdisciplinary approaches are essential for moving beyond correlational studies and gaining a mechanistic understanding of the peptide's role in physiology and pathology.
Unexplored Biological Roles and Mechanistic Insights in Complex Systems
While the roles of bradykinin in inflammation, pain, and cardiovascular regulation are well-established, the specific contributions of its various metabolites are less clear. wikipedia.org Fragments of bradykinin are known to be biologically active, and it is plausible that this compound has its own distinct, yet unexplored, biological functions. nih.gov
A major knowledge gap exists in understanding how this hexapeptide functions within complex biological systems. For example, it could act as a modulator of the immune response, a signaling molecule in the nervous system, or have subtle effects on vascular tone. Elucidating these roles will require sophisticated experimental approaches, including in vivo studies using animal models and advanced analytical techniques to measure the peptide's concentration and localization in different tissues. Gaining mechanistic insights into its function in these complex systems is a key frontier for future research.
Q & A
Q. Purity optimization :
- HPLC purification : Use a C18 column with gradients of 0.1% TFA in water/acetonitrile.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
- Critical pitfalls : Incomplete deprotection or aggregation during synthesis may require iterative coupling cycles .
Basic: How should researchers validate the structural identity of this compound?
Answer:
Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze - and -NMR to confirm backbone connectivity and proline ring conformation. Proline residues exhibit distinct α-proton shifts (~4.4 ppm) .
- Circular Dichroism (CD) : Detect secondary structure propensity (e.g., polyproline II helices common in Pro-rich sequences) .
- Amino acid analysis (AAA) : Post-hydrolysis (6M HCl, 110°C, 24h) to quantify residue ratios .
Data cross-validation : Discrepancies between MS and AAA results may indicate incomplete synthesis or degradation .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this peptide?
Answer:
Contradictions often arise from:
- Conformational variability : Use CD or NMR under physiological conditions (pH 7.4, 37°C) to assess structural stability .
- Batch-to-batch variability : Implement strict quality control (e.g., ≥95% HPLC purity) and document synthesis protocols in detail .
- Assay interference : Test for endotoxin contamination (LAL assay) and include negative controls (e.g., scrambled-sequence peptides) .
Statistical rigor : Replicate experiments across ≥3 independent batches and use ANOVA for significance testing .
Advanced: How can computational modeling guide the design of experiments probing this peptide’s receptor interactions?
Answer:
- Molecular Dynamics (MD) simulations : Simulate peptide flexibility in explicit solvent (e.g., TIP3P water model) to identify stable conformations .
- Docking studies : Use AutoDock Vina or HADDOCK to predict binding interfaces with receptors (e.g., integrins or GPCRs).
- Validation : Correlate docking scores with SPR (surface plasmon resonance) binding affinity data.
Limitations : Force field inaccuracies for proline-rich systems may require manual refinement of torsional angles .
Advanced: What are the best practices for analyzing this peptide’s degradation kinetics in physiological buffers?
Answer:
- Experimental design :
- Conditions : Incubate peptide in PBS (pH 7.4) or serum at 37°C.
- Time points : Collect aliquots at 0, 6, 12, 24, 48h.
- Analytical methods :
- Data interpretation : Fit to first-order kinetics; half-life <24h may necessitate backbone modification (e.g., D-amino acids) .
Advanced: How should researchers address discrepancies in cytotoxicity profiles across cell lines?
Answer:
- Controlled variables :
- Mechanistic studies :
Reporting : Include full dose-response curves (IC ± SEM) and negative controls .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
- Waste disposal : Neutralize acidic waste (e.g., with sodium bicarbonate) before disposal .
Advanced: How can researchers optimize this peptide’s stability for in vivo studies?
Answer:
- Chemical modifications :
- N-terminal acetylation or C-terminal amidation to reduce enzymatic cleavage.
- Replace L-Ser with D-Ser or β-proline analogs to hinder protease recognition .
- Formulation :
Validation : Compare plasma half-life in rodent models using radiolabeled (e.g., ) peptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
